![molecular formula C12H15NO B13570862 2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
2,3-Dihydrospiro[isoindole-1,4'-oxane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[isoindole-1,4’-oxane] is a heterocyclic compound that features a spiro connection between an isoindole and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[isoindole-1,4’-oxane] typically involves multicomponent reactions (MCRs) due to their efficiency and environmental friendliness. One common method includes the reaction of isatin-based ketimines, pyridinium salts, and alkynes in the presence of a catalyst like DABCO under low power microwave conditions. This method yields the desired product in good to excellent yields within a short reaction time .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrospiro[isoindole-1,4’-oxane] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoindole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2,3-Dihydrospiro[isoindole-1,4’-oxane] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[isoindole-1,4’-oxane] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Spiro[cyclopentane-1,2’-inden]-2-enes
- Spiro[indoline-3,2’-pyrrole] derivatives
- Isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3’-indoline]-2’,4,9-triones
Uniqueness: 2,3-Dihydrospiro[isoindole-1,4’-oxane] stands out due to its unique spiro connection between the isoindole and oxane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
spiro[1,2-dihydroisoindole-3,4'-oxane] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-13-12(11)5-7-14-8-6-12/h1-4,13H,5-9H2 |
InChI Key |
MLMLLHZTQWROFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


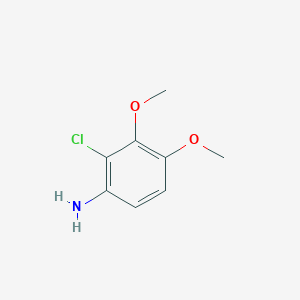

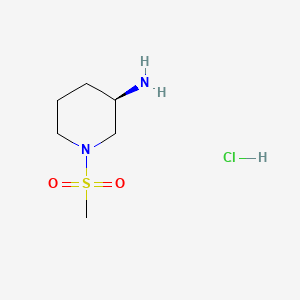

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
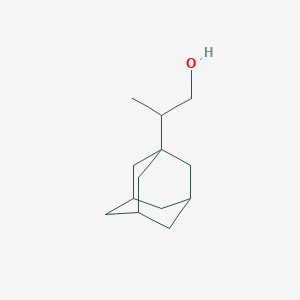
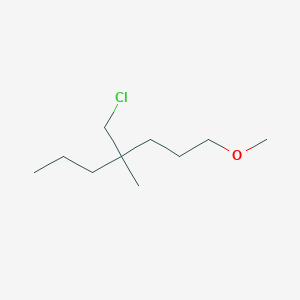
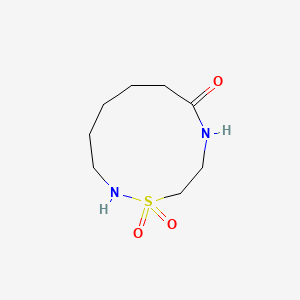
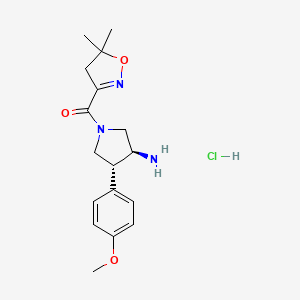


![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
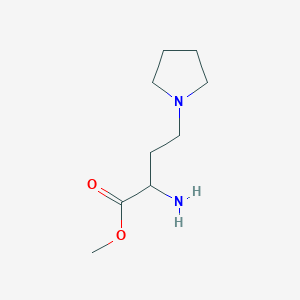
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
